RU-SKI 43 hydrochloride
Description
Hhat Enzymatic Characteristics and Substrates
Hedgehog acyltransferase (Hhat) is a multi-pass transmembrane protein located in the endoplasmic reticulum (ER) and is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes. royalsocietypublishing.orgnih.govresearchgate.net The primary function of Hhat is to catalyze the covalent attachment of a 16-carbon fatty acid, palmitate, from a palmitoyl-CoA donor to the N-terminal cysteine of a Hedgehog protein, such as Sonic Hedgehog (Shh). sloankettering.eduroyalsocietypublishing.org This N-palmitoylation is essential for the proper signaling activity of the mature Hedgehog protein. royalsocietypublishing.org
Cryo-electron microscopy studies have revealed that Hhat possesses a complex structure with invaginations from both the cytosolic and ER lumen sides of the membrane, creating a membrane-embedded active site. nih.govnih.gov This structure allows Hhat to bring together its two substrates, the cytosolic palmitoyl-CoA and the ER-luminal Hedgehog protein, for catalysis. nih.gov Kinetic analyses have shown that the reaction proceeds through a random sequential mechanism. sloankettering.eduresearchgate.net
Hhat exhibits selectivity for Hedgehog proteins, which are considered its only protein substrates. nih.gov The enzyme recognizes a conserved peptide sequence at the N-terminus of Sonic, Desert, and Indian Hedgehog proteins. nih.gov While palmitoyl-CoA is a primary substrate, research indicates that Hhat can also utilize other fatty acyl-CoAs, including myristoyl-, palmitoleoyl-, and oleoyl-CoA, with comparable affinities and turnover rates, suggesting that heterogeneous fatty acylation of Shh is possible. sloankettering.eduresearchgate.net
Physiological and Pathological Significance of Hhat Activity
The Hhat-mediated palmitoylation of Hedgehog proteins is indispensable for their biological function. In vertebrates, this signaling is critical for the proper formation of numerous structures during embryonic development, including the neural tube, limbs, and skeletal system. sloankettering.edu The lipid modification is required for the efficient delivery of the secreted Hedgehog protein to its receptor, Patched1, on target cells, thereby initiating the signaling cascade that ultimately regulates gene transcription. medchemexpress.comroyalsocietypublishing.org
While essential in development, the aberrant reactivation of the Hedgehog pathway in adult tissues is linked to the development and progression of several types of cancer. medchemexpress.comnih.gov Dysregulation of this pathway has been implicated in malignancies such as pancreatic, breast, and lung cancer. nih.gov In these pathological contexts, Hhat activity is crucial for sustaining the pro-proliferative signals of the Hedgehog pathway. nih.govbocsci.com Studies have shown that depleting Hhat in pancreatic and breast cancer cell lines leads to a reduction in cell proliferation and tumor growth. nih.govbocsci.com Therefore, the enzymatic activity of Hhat is significant in both orchestrating normal development and driving oncogenesis.
Hhat as a Molecular Target for Chemical Probes
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems like cells or organisms. nih.govchemicalprobes.orgaacrjournals.org Such probes are invaluable for validating a protein's role in a disease process and assessing its potential as a therapeutic target before the costly development of a drug. thermofisher.com Given the critical role of Hhat in Hedgehog signaling-dependent cancers, it has emerged as an attractive molecular target for the development of inhibitory chemical probes. researchgate.netnih.gov
By inhibiting Hhat, researchers can block the essential palmitoylation of Hedgehog proteins, thereby shutting down the signaling pathway. nih.govtocris.com This allows for the investigation of the downstream consequences of Hhat inhibition on cancer cell proliferation and survival. nih.govrndsystems.com RU-SKI 43 hydrochloride is one such chemical probe, developed as a potent and selective small-molecule inhibitor of Hhat. tocris.commedchemexpress.comcaymanchem.com It is cell-permeable and has been used in research to block both autocrine (acting on the same cell) and paracrine (acting on nearby cells) Shh signaling. caymanchem.com The use of probes like this compound helps to establish the functional link between Hhat activity and cancer phenotypes, providing proof-of-concept that targeting this enzyme is a viable strategy for therapeutic intervention. researchgate.netnih.gov
Interactive Data Table: In Vitro Inhibitory Activity of RU-SKI 43
| Parameter | Value | Target/Substrate | Notes |
| IC₅₀ | 850 nM (0.85 µM) | Hhat | The concentration at which 50% of Hhat enzymatic activity is inhibited. tocris.comrndsystems.commedchemexpress.comcaymanchem.com |
| Kᵢ (Shh) | 7.4 µM | Hhat (with respect to Shh) | Inhibition constant, indicating RU-SKI 43 acts as an uncompetitive inhibitor. medchemexpress.commedchemexpress.com |
| Kᵢ (palmitoyl-CoA) | 6.9 µM | Hhat (with respect to ¹²⁵I-iodo-palmitoylCoA) | Inhibition constant, indicating RU-SKI 43 acts as a noncompetitive inhibitor. medchemexpress.commedchemexpress.com |
Interactive Data Table: Cellular Effects of RU-SKI 43
| Cell Line | Concentration | Duration | Effect |
| AsPC-1, Panc-1 (Pancreatic Cancer) | 10 µM | 6 days | Strongly decreases cell proliferation (83% in AsPC-1). medchemexpress.commedchemexpress.combiocompare.com |
| AsPC-1 (Pancreatic Cancer) | 10 µM | 72 hours | Causes a 40% decrease in Gli-1 levels. medchemexpress.commedchemexpress.combiocompare.com |
| COS-1 (Expressing Shh) | 10 or 20 µM | 5 hours | Causes dose-dependent inhibition of Shh palmitoylation. medchemexpress.commedchemexpress.combiocompare.com |
| AsPC-1 (Pancreatic Cancer) | 10 µM | 48 hours | Decreased phosphorylation (47-67%) of Akt, PRAS40, Bad, and GSK-3β. medchemexpress.commedchemexpress.combiocompare.com |
| Tamoxifen Resistant (TamR) Breast Cancer | Not specified | Not specified | Reduced cell proliferation by 60%. nih.gov |
Properties
Molecular Formula |
C22H31ClN2O2S |
|---|---|
Molecular Weight |
423.01 |
Origin of Product |
United States |
Ru Ski 43 Hydrochloride: a Hedgehog Pathway Inhibitor
Chemical Properties and Structure
This compound is a derivative of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine. Its specific chemical properties are summarized in the table below.
| Property | Value | Source |
| Formal Name | 1-[6,7-dihydro-4-[(3-methylphenoxy)methyl]thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone, monohydrochloride | caymanchem.com |
| Molecular Formula | C₂₂H₃₀N₂O₂S·HCl | rndsystems.comcaymanchem.comtocris.com |
| Molecular Weight | 423.01 g/mol | rndsystems.comtocris.com |
| Purity | ≥98% | rndsystems.comtocris.com |
| Solubility | Soluble in DMSO (up to 100 mM), DMF, and Ethanol. rndsystems.comcaymanchem.comglpbio.com |
Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)
The primary mechanism of action for RU-SKI 43 is the potent and selective inhibition of Hedgehog acyltransferase (Hhat). tocris.comglpbio.comtargetmol.com Hhat is a crucial enzyme in the membrane-bound O-acyltransferase (MBOAT) family that catalyzes the N-terminal palmitoylation of all three mammalian Hedgehog ligands. nih.govsloankettering.edu This lipid modification is indispensable for their signaling activity. sloankettering.edu
By inhibiting Hhat, RU-SKI 43 prevents the attachment of palmitate to the Sonic Hedgehog protein (ShhN). nih.govrndsystems.com This blockade effectively halts the maturation of the Shh ligand, thereby preventing its secretion and subsequent activation of the downstream signaling cascade. nih.gov Research has shown that RU-SKI 43 is specific in its action; it does not affect the palmitoylation of other proteins like H-Ras or Fyn, nor does it impact the acylation of Wnt3a, demonstrating its selectivity for Hhat. nih.govtocris.comglpbio.com
Kinetic analyses have characterized RU-SKI 43 as an uncompetitive inhibitor concerning the Shh substrate and a noncompetitive inhibitor with respect to palmitoyl-CoA. nih.govmedchemexpress.commedchemexpress.com
Research Findings
RU-SKI 43 has been evaluated in multiple research settings to determine its efficacy in blocking Hedgehog signaling.
Cell-based assays have consistently demonstrated the ability of RU-SKI 43 to disrupt Hh signaling.
Inhibition of Shh Palmitoylation: Treatment of cells expressing Shh with RU-SKI 43 results in a dose-dependent inhibition of Shh palmitoylation. nih.govmedchemexpress.com
Blockade of Gli Activation: The compound effectively blocks both autocrine and paracrine Shh-induced activation of Gli-mediated transcription. nih.govcaymanchem.comglpbio.com For example, in AsPC-1 pancreatic cancer cells, treatment with 10 μM RU-SKI 43 for 72 hours led to a 40% decrease in Gli-1 levels. medchemexpress.commedchemexpress.com
Attenuation of Cell Proliferation: In pancreatic cancer cell lines known to depend on Hh signaling, RU-SKI 43 significantly reduces cell proliferation. rndsystems.comtocris.com A 6-day treatment with 10 μM RU-SKI 43 decreased proliferation by 83% in AsPC-1 cells. medchemexpress.commedchemexpress.com
Impact on Downstream Pathways: RU-SKI 43 has been shown to decrease the activity of the Akt and mTOR pathways, which are crucial for cell growth and survival and can be influenced by non-canonical Hh signaling. medchemexpress.commedchemexpress.commedchemexpress.com
| In Vitro Model | Concentration/Duration | Observed Effect | Reference |
| AsPC-1 and Panc-1 Cells | 10 μM for 6 days | Strongly decreased cell proliferation (83% in AsPC-1). | medchemexpress.commedchemexpress.com |
| AsPC-1 Cells | 10 μM for 72 hours | Caused a 40% decrease in Gli-1 levels. | medchemexpress.commedchemexpress.com |
| COS-1 Cells expressing Shh/Hhat | 10 or 20 μM for 5 hours | Caused dose-dependent inhibition of Shh palmitoylation. | medchemexpress.com |
| AsPC-1 Cells | 10 μM for 48 hours | Decreased phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6. | medchemexpress.commedchemexpress.com |
The application of RU-SKI 43 in animal models has been limited by its pharmacokinetic properties. Studies have shown that after intravenous administration in mice, RU-SKI 43 has a very short half-life of approximately 17 minutes in plasma. nih.govtargetmol.commedchemexpress.commedchemexpress.com This rapid clearance presents a challenge for maintaining effective concentrations in vivo, though it provides a proof-of-concept that Hhat is a druggable target. nih.gov
Ru Ski 43 Hydrochloride: a Selective Hhat Inhibitor
Identification and Chemical Class of RU-SKI 43 Hydrochloride
This compound is a small molecule inhibitor belonging to the dihydrothienopyridine chemical class acs.org. Its formal chemical name is 1-[6,7-dihydro-4-[(3-methylphenoxy)methyl]thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone, monohydrochloride caymanchem.com. The molecular formula for this compound is C₂₂H₃₀N₂O₂S · HCl caymanchem.com. It is specifically recognized as a potent and selective inhibitor of Hedgehog acyltransferase (Hhat) medchemexpress.comprobechem.com.
Synthetic Methodologies for this compound and Analog Development
RU-SKI 43 was first identified through a high-throughput screening of a chemical library containing approximately 85,000 compounds, which pinpointed molecules with a bicyclic tetrahydropyridothiazole scaffold as potential Hhat inhibitors. As a member of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) series, RU-SKI 43 became a focal point for further investigation acs.org.
Subsequent analog development has been guided by structural data and systematic structure-activity relationship (SAR) studies. Research has led to the design and synthesis of numerous new analogs to improve potency and understand the structural requirements for Hhat inhibition acs.orgimperial.ac.uk. These studies have demonstrated that the 5-position amide carbonyl and the stereochemistry at the 4-position of the core structure are critical for inhibitory activity acs.org. This line of research has produced more potent Hhat inhibitors, such as IMP-1575, providing advanced tools for studying Hedgehog signaling acs.orgimperial.ac.uk.
Hhat Inhibitory Profile of this compound
In Vitro Enzymatic Kinetics and Potency Analysis
This compound is a potent inhibitor of Hedgehog acyltransferase (Hhat) medchemexpress.commedchemexpress.com. In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) to be 850 nM medchemexpress.comprobechem.commedchemexpress.com.
Kinetic analyses have further elucidated its mechanism of action. RU-SKI 43 acts as an uncompetitive inhibitor with respect to the Sonic Hedgehog (Shh) protein and as a noncompetitive inhibitor concerning palmitoyl-CoA medchemexpress.commedchemexpress.com.
Table 1: In Vitro Inhibitory Profile of RU-SKI 43
| Parameter | Value | Substrate |
|---|---|---|
| IC₅₀ | 850 nM | Hhat |
| Kᵢ | 7.4 µM | Shh (uncompetitive) |
| Kᵢ | 6.9 µM | ¹²⁵I-iodo-palmitoylCoA (noncompetitive) |
Selectivity Assessment Against Other Acyltransferases
RU-SKI 43 demonstrates notable selectivity for Hhat over other acyltransferases. Studies have shown that it does not inhibit the fatty acylation of Wnt3a by Porcupine, another member of the membrane-bound O-acyltransferase (MBOAT) family caymanchem.com. Furthermore, RU-SKI 43 does not affect the palmitoylation of other proteins such as H-Ras and Fyn, nor the myristoylation of c-Src, underscoring its specificity for the Hhat-mediated modification of Hedgehog proteins caymanchem.comprobechem.com.
Specific Impact on Sonic Hedgehog (Shh) Ligand Palmitoylation
The primary mechanism through which this compound exerts its effects is by directly inhibiting the N-terminal palmitoylation of the Sonic Hedgehog (Shh) ligand, a crucial post-translational modification catalyzed by Hhat caymanchem.comaxonmedchem.com. This inhibition has been observed both in vitro using purified components and in cell-based assays axonmedchem.com. By preventing the attachment of palmitate to the Shh protein, RU-SKI 43 effectively blocks a critical step required for the protein's proper signaling activity caymanchem.com. This targeted action on Shh palmitoylation disrupts both autocrine and paracrine Hedgehog signaling pathways caymanchem.com.
Cellular and Molecular Pharmacology of Ru Ski 43 Hydrochloride
Effects on Downstream Hedgehog Signaling Components
The inhibitory action of RU-SKI 43 hydrochloride on Hhat directly impacts the activation of downstream effectors in the Hedgehog signaling cascade, notably the Gli transcription factors. This modulation occurs through mechanisms that are independent of Smoothened (Smo), a key transmembrane protein in the canonical pathway.
Modulation of Gli Transcription Factor Activation
This compound has been demonstrated to effectively reduce the activation of Gli1, a primary transcriptional effector of the Hedgehog pathway. caymanchem.commedchemexpress.com By preventing the palmitoylation of Shh, this compound inhibits the initiation of the signaling cascade that leads to the activation and nuclear translocation of Gli proteins. nih.gov In pancreatic cancer cell lines, for instance, treatment with this compound leads to a significant reduction in Gli1 levels. caymanchem.commedchemexpress.com Specifically, in AsPC-1 cells, a 10 µM concentration of this compound for 72 hours resulted in a 40% decrease in Gli-1 levels. medchemexpress.commedchemexpress.com This suppression of Gli1 activation is a key mechanism behind the compound's observed anti-proliferative effects in cancer cells. caymanchem.com
Modulation of Gli1 Activation by this compound
| Cell Line | Concentration | Treatment Duration | Effect on Gli1 Levels | Reference |
|---|---|---|---|---|
| AsPC-1 | 10 µM | 72 hours | 40% decrease | medchemexpress.commedchemexpress.com |
Analysis of Smoothened-Independent Non-Canonical Signaling Pathways
A noteworthy aspect of this compound's mechanism of action is its ability to inhibit Hedgehog signaling through a Smoothened-independent, non-canonical pathway. caymanchem.commedchemexpress.com The canonical Hedgehog pathway relies on the activation of Smoothened following the binding of Hedgehog ligands to the Patched (PTCH) receptor. However, this compound acts upstream of Smoothened by inhibiting Hhat. nih.gov This means that even in cellular contexts where Smoothened is constitutively active or bypassed, this compound can still effectively suppress downstream signaling. nih.gov Research has shown that RU-SKI 43 does not affect the activation of the Hedgehog pathway by the Smoothened agonist SAG. nih.gov This confirms that its inhibitory effects are not mediated through direct interaction with Smoothened but rather by preventing the production of the active, palmitoylated Shh ligand. nih.gov This mode of action is significant as it suggests potential therapeutic applications in cancers that have developed resistance to Smoothened inhibitors. nih.gov
Investigation of Suppressor of Fused (SuFu) Pathway Interactions
The Suppressor of Fused (SuFu) is a key negative regulator of the Hedgehog pathway, acting downstream of Smoothened to sequester Gli transcription factors in the cytoplasm. plos.org Studies investigating the interaction between this compound and the SuFu pathway have revealed that the compound's primary mechanism of action is upstream of SuFu's regulatory role. nih.gov In cells where the Hedgehog pathway is activated downstream of Smoothened, such as in SuFu-deficient (SuFu-/-) cells, this compound has been shown to have no effect on signaling. nih.gov This finding further solidifies the understanding that this compound's inhibitory action is dependent on its ability to block the production of the initial signaling ligand, palmitoylated Shh, rather than interfering with the downstream cytoplasmic components like SuFu. nih.gov
Crosstalk with Intersecting Intracellular Signaling Networks
The influence of this compound extends beyond the Hedgehog pathway, demonstrating significant crosstalk with other crucial intracellular signaling networks, particularly the Akt and mTOR pathways, which are central to cell survival, proliferation, and metabolism.
Regulation of Akt Signaling Pathway Components
This compound has been shown to decrease the activity of the Akt signaling pathway. caymanchem.commedchemexpress.com Treatment of cells with this compound results in a marked decrease in the phosphorylation of several key proteins within this pathway. medchemexpress.commedchemexpress.com Specifically, a 10 µM concentration of this compound for 48 hours leads to a 47-67% reduction in the phosphorylation of Akt (at both Threonine 307 and Serine 473), PRAS40, Bad, and GSK-3β. medchemexpress.commedchemexpress.com The dephosphorylation of these components indicates a significant downregulation of the pro-survival and pro-proliferative signals mediated by the Akt pathway.
Influence on mTOR Signaling Cascade
In conjunction with its effects on the Akt pathway, this compound also exerts an inhibitory influence on the mTOR signaling cascade. caymanchem.commedchemexpress.com The mTOR pathway is a critical regulator of cell growth and metabolism and is often dysregulated in cancer. Treatment with this compound leads to a decrease in the phosphorylation of mTOR itself, as well as its downstream effector, the ribosomal protein S6. medchemexpress.commedchemexpress.com This reduction in mTOR pathway activity contributes to the compound's anti-proliferative effects.
Effect of this compound on Akt and mTOR Signaling Pathways
| Pathway | Affected Protein | Observed Effect | Concentration | Treatment Duration | Reference |
|---|---|---|---|---|---|
| Akt | Akt (Thr307 and Ser473) | 47-67% decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com |
| PRAS40 | 47-67% decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com | |
| Bad | 47-67% decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com | |
| GSK-3β | 47-67% decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com | |
| mTOR | mTOR | Decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com |
| S6 | Decreased phosphorylation | 10 µM | 48 hours | medchemexpress.commedchemexpress.com |
Exploration of Potential Interplay with Wnt Signaling
The specificity of this compound's inhibitory action has been a key area of investigation, particularly concerning other signaling pathways that involve lipid modifications. The Wnt signaling pathway relies on the activity of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT) family member responsible for the palmitoylation of Wnt proteins, a process analogous to Hedgehog acyltransferase (Hhat) action on Hedgehog proteins.
Initial research indicated a high degree of specificity for RU-SKI 43. Studies demonstrated that treatment with RU-SKI 43 had no effect on the fatty acylation of Wnt3a by Porcupine. nih.govcaymanchem.com This finding was supported by experiments showing the compound did not inhibit porcupine-induced fatty acylation of Wnt39a, suggesting that RU-SKI 43 does not cross-react with this closely related MBOAT enzyme. tocris.comrndsystems.com This selectivity is critical, as off-target inhibition of Wnt signaling could lead to confounding biological effects.
However, further investigation into the broader cellular impact on the Wnt pathway has revealed some potential for interplay. In a Wnt cellular signaling assay using a luciferase reporter, treatment with 10 μM of RU-SKI 43 resulted in an approximate 50% reduction in Wnt signaling. nih.gov This contrasts with another Hhat inhibitor, RUSKI-201, which showed no effect in the same assay. nih.gov This suggests that while RU-SKI 43 may not directly inhibit the Porcupine enzyme's acylation activity, it might exert off-target effects that influence the downstream Wnt signaling cascade. nih.gov These findings highlight the complexity of the compound's cellular activity and indicate a potential for indirect interaction with the Wnt pathway, independent of its primary Hhat inhibitory function.
Cellular Phenotypic Alterations in Preclinical Models
This compound has been shown to attenuate cell proliferation in several cancer cell lines, particularly those dependent on Hedgehog signaling. The compound's ability to inhibit Hhat and subsequently block the secretion and activity of the Sonic hedgehog (Shh) ligand underpins its anti-proliferative effects. nih.govresearchgate.net
Research has focused significantly on pancreatic cancer, where aberrant Hedgehog signaling is a known driver of tumorigenesis. unisi.itnih.gov In preclinical models, RU-SKI 43 has demonstrated a notable ability to reduce the proliferation of pancreatic cancer cells. caymanchem.comtocris.comrndsystems.com Similarly, the compound was observed to reduce the proliferation and anchorage-independent growth of breast cancer cells. nih.govresearchgate.net
Specific quantitative data from cellular assays underscore these findings. Treatment of the pancreatic adenocarcinoma cell lines AsPC-1 and Panc-1 with 10 μM RU-SKI 43 for six days resulted in a significant decrease in cell proliferation, with an 83% reduction observed in AsPC-1 cells. medchemexpress.com
| Cancer Type | Cell Line | Concentration | Duration | Effect on Proliferation |
|---|---|---|---|---|
| Pancreatic Cancer | AsPC-1 | 10 µM | 6 days | Strongly decreased (83% reduction) medchemexpress.com |
| Pancreatic Cancer | Panc-1 | 10 µM | 6 days | Strongly decreased medchemexpress.com |
| Breast Cancer | Not specified | Not specified | Not specified | Reduced nih.govresearchgate.net |
The primary mechanism of this compound involves the direct inhibition of the Hedgehog pathway at the level of ligand maturation. By blocking Hhat, the compound prevents Shh palmitoylation, leading to reduced activation of the downstream transcription factor Gli1. caymanchem.com In AsPC-1 pancreatic cancer cells, treatment with 10 μM RU-SKI 43 for 72 hours caused a 40% decrease in Gli1 levels. medchemexpress.com
Beyond its direct effects on the Hedgehog pathway, RU-SKI 43 has been shown to impact other critical oncogenic signaling cascades, notably the PI3K/Akt/mTOR pathway, which frequently exhibits crosstalk with Hedgehog signaling. unisi.itscispace.com Research indicates that RU-SKI 43 treatment decreases the activity of the Akt and mTOR pathways. medchemexpress.com
A detailed analysis in cellular models revealed that a 48-hour treatment with 10 μM RU-SKI 43 resulted in a 47-67% decrease in the phosphorylation of key proteins within the Akt pathway. medchemexpress.com This included reduced phosphorylation of Akt itself at both the Thr307 and Ser473 sites, as well as its downstream targets PRAS40, Bad, and GSK-3β. medchemexpress.com Furthermore, the same treatment regimen led to decreased phosphorylation of mTOR and the ribosomal protein S6, which are central components of the mTOR signaling pathway. medchemexpress.com These findings suggest that the anti-cancer activity of RU-SKI 43 may be attributable not only to the direct inhibition of Hedgehog signaling but also to its concurrent dampening of the pro-survival and pro-proliferative Akt/mTOR axis.
| Pathway | Protein | Modification | Effect | Concentration | Duration |
|---|---|---|---|---|---|
| Hedgehog | Gli1 | Expression Level | 40% decrease in AsPC-1 cells medchemexpress.com | 10 µM | 72 hours |
| Akt | Akt (Thr307 & Ser473) | Phosphorylation | Decreased (47-67%) medchemexpress.com | 10 µM | 48 hours |
| Akt | PRAS40 | Phosphorylation | Decreased (47-67%) medchemexpress.com | 10 µM | 48 hours |
| Akt | Bad | Phosphorylation | Decreased (47-67%) medchemexpress.com | 10 µM | 48 hours |
| Akt | GSK-3β | Phosphorylation | Decreased (47-67%) medchemexpress.com | 10 µM | 48 hours |
| mTOR | mTOR | Phosphorylation | Decreased medchemexpress.com | 10 µM | 48 hours |
| mTOR | S6 | Phosphorylation | Decreased medchemexpress.com | 10 µM | 48 hours |
This compound is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the N-terminal palmitoylation of Sonic hedgehog (Shh) protein. nih.govtocris.commedchemexpress.com This lipid modification is essential for the proper signaling activity of the Shh ligand. researchgate.net RU-SKI 43 acts as an uncompetitive inhibitor with respect to Shh and a noncompetitive inhibitor with respect to palmitoyl-CoA. nih.govmedchemexpress.com By inhibiting Hhat, RU-SKI 43 prevents the production of the mature, active form of the Shh ligand. scispace.com
The compound's specificity for Hhat has been well-documented. It does not affect the palmitoylation of other proteins such as H-Ras and Fyn, nor the myristoylation of c-Src. nih.govcaymanchem.com This specificity confirms that its primary cellular effect is the targeted disruption of Hedgehog signaling.
Cell-based assays have provided definitive proof of concept that Hhat inhibition by RU-SKI 43 blocks Shh signaling at the level of the ligand. nih.gov
Inhibition of Gli Activation : In NIH 3T3 cells engineered with a Gli-responsive luciferase reporter, RU-SKI 43 effectively blocked Gli activation that was induced by Shh expression. nih.gov
Blockade of Paracrine Signaling : The compound was shown to block paracrine Shh signaling in a co-culture system where Shh-producing COS-1 cells would normally induce a response in C3H10T1/2 reporter cells. nih.gov
No Effect on Downstream Pathway Activation : Crucially, RU-SKI 43 does not inhibit Hedgehog pathway activation that is initiated downstream of the Shh ligand and its receptor, Patched (PTCH). In Shh Light II cells, RU-SKI 43 had no effect on pathway activation by SAG, a direct agonist of Smoothened (Smo). nih.gov Similarly, in SuFu-/- cells, where the pathway is constitutively active downstream of Smo, RU-SKI 43 did not inhibit signaling. nih.gov
These findings collectively demonstrate that this compound specifically targets Hhat, preventing the maturation and function of the Shh ligand and thereby inhibiting both autocrine and paracrine Hedgehog signaling in preclinical models. nih.govcaymanchem.com
Applications and Methodological Considerations in Biomedical Research
Utility of RU-SKI 43 Hydrochloride as a Chemical Probe for Hhat Studies
This compound emerged from a high-throughput screen as a potent inhibitor of Hhat, the enzyme responsible for the essential N-terminal palmitoylation of the Sonic Hedgehog (Shh) ligand. nih.gov This discovery provided researchers with the first small-molecule tool to investigate the specific role of Hhat in Hh signaling. nih.gov The compound is cell-permeable, allowing for its use in cellular assays to study both autocrine (signaling within the same cell) and paracrine (signaling to nearby cells) Shh-induced activation of Gli-mediated transcription. caymanchem.com
Its utility as a chemical probe stems from its ability to specifically block the palmitoylation of Shh. caymanchem.com Studies have shown that it does not affect other cellular acylation processes, such as the palmitoylation of H-Ras or Fyn, the myristoylation of c-Src, or the porcupine-mediated acylation of Wnt3a. caymanchem.comtocris.com This specificity initially positioned RU-SKI 43 as a valuable probe to dissect the consequences of Hhat inhibition.
However, the utility of RU-SKI 43 as a precise chemical probe is complicated by findings of off-target effects. nih.gov Research has demonstrated that RU-SKI 43 exhibits significant cytotoxicity at concentrations used to inhibit Hhat, and this toxicity is independent of its effect on the Hh pathway. nih.gov This discovery has led to the recommendation that results obtained using this compound in cellular studies be interpreted with caution. nih.gov A related compound, RU-SKI-201, was later identified as a more selective chemical probe with no off-target cytotoxicity, making it more suitable for future studies of Hhat function. nih.gov
| Target | IC₅₀ | Reference |
|---|---|---|
| Hedgehog acyltransferase (Hhat) | 850 nM (0.85 µM) | caymanchem.comtocris.com |
Contributions to Fundamental Understanding of Hedgehog Biology
The study of this compound has significantly contributed to the fundamental understanding of Hedgehog biology by underscoring the critical role of Shh palmitoylation. The Hh signaling pathway is crucial for embryonic development, tissue patterning, and adult tissue homeostasis. nih.govnih.gov The function of the Shh protein is dependent on post-translational modifications, including the addition of a palmitate group to its N-terminus, a reaction catalyzed by Hhat. nih.govnih.gov
By inhibiting Hhat, RU-SKI 43 provided direct evidence that blocking this palmitoylation step is sufficient to arrest Hh signaling. nih.govnih.gov Experiments using RU-SKI 43 demonstrated that Hhat inhibition leads to a decrease in the activation of Gli1, a key transcription factor downstream in the Hh pathway. nih.govmedchemexpress.com This confirmed that the enzymatic activity of Hhat is indispensable for the proper functioning of the signaling cascade.
Furthermore, research with RU-SKI 43 helped to clarify the specific point of inhibition within the pathway. The inhibitor did not affect signaling that was activated downstream of the Shh ligand and its receptor, Patched (PTCH), for instance, in cells where the pathway was stimulated by the Smoothened (SMO) agonist, SAG. nih.gov This demonstrated that RU-SKI 43 acts at the level of the Shh ligand itself, preventing it from becoming fully active and capable of signaling. nih.gov This has solidified the understanding that Hhat-mediated palmitoylation is an essential and "undruggable" step in the canonical Hh pathway, making Hhat itself an attractive therapeutic target.
Role in Preclinical Target Validation and Drug Discovery Research
This compound has played a significant role in validating Hhat as a viable target for cancer therapy and in broader drug discovery research. nih.gov Aberrant activation of the Hh signaling pathway is implicated in a variety of cancers, including pancreatic, lung, breast, and prostate cancers. nih.gov The discovery of RU-SKI 43 as the first small-molecule Hhat inhibitor provided proof-of-concept that targeting this enzyme could be an effective strategy to block oncogenic Hh signaling. nih.gov
In preclinical models, particularly with pancreatic cancer cells, RU-SKI 43 was shown to reduce cell proliferation and decrease Gli1 activation. caymanchem.comresearchgate.net This validated Hhat as a potential therapeutic target in cancers characterized by Shh overexpression. nih.gov The inhibition of Hhat offers a potential advantage over targeting downstream components like SMO, as it could block all downstream signaling, including non-canonical, SMO-independent pathways. nih.govmedchemexpress.com
While RU-SKI 43 itself is unlikely to be developed as a therapeutic due to its off-target effects and poor pharmacokinetic properties, its discovery has been crucial for drug discovery efforts. nih.govnih.gov It served as a lead compound and a tool for developing more refined and selective Hhat inhibitors. nih.gov The "RUSKI" class of compounds, originating from the same screening effort, provided a chemical scaffold for further optimization, ultimately leading to the identification of molecules like RU-SKI-201 with improved selectivity and reduced toxicity. nih.gov
| Cell Line(s) | Effect | Key Finding | Reference |
|---|---|---|---|
| AsPC-1, Panc-1 (Pancreatic Cancer) | Decreased cell proliferation | Demonstrates anti-cancer activity by inhibiting Hhat. | medchemexpress.com |
| AsPC-1 | Decreased Gli-1 levels | Confirms inhibition of the downstream Hh pathway. | medchemexpress.com |
| Various Cancer Cells | Exhibits off-target cytotoxicity | Highlights limitations for therapeutic development and complicates interpretation of results. | nih.gov |
Q & A
Q. What is the mechanism of action of RU-SKI 43 hydrochloride, and how can its inhibition of Hedgehog acyltransferase (Hhat) be experimentally validated?
this compound selectively inhibits Hhat, an enzyme critical for post-translational modification of Hedgehog (Hh) signaling proteins. To validate inhibition, researchers can:
- Perform in vitro enzymatic assays using recombinant Hhat and measure IC50 values via fluorescence-based or radiolabeled substrate methods .
- Use cell-based models (e.g., AsPC-1 or Panc-1 pancreatic cancer cells) to assess downstream effects, such as reduced Gli-1 expression (40% decrease at 10 μM) via Western blotting .
- Include controls like known Hhat inhibitors (e.g., RU-SKI 201) to compare efficacy and specificity.
Q. How should researchers design in vitro experiments to evaluate the antiproliferative effects of this compound?
- Cell lines : Use Hh pathway-dependent cancer models (e.g., AsPC-1, Panc-1).
- Dose-response curves : Test concentrations ranging from 1–50 μM, with 10 μM showing 83% inhibition in AsPC-1 cells .
- Assays : Employ MTT or ATP-based viability assays, ensuring normalization to vehicle-treated controls.
- Time course : Monitor effects over 72 hours to capture delayed pathway inhibition .
- Data validation : Repeat experiments in triplicate and use statistical tools (e.g., ANOVA) to confirm significance.
Q. What are the key pharmacokinetic parameters of this compound in in vivo studies, and how can they inform dosing regimens?
- In mice, RU-SKI 43 exhibits a plasma half-life (t1/2) of 17 minutes after intravenous administration .
- To optimize bioavailability:
- Test alternative formulations (e.g., liposomal encapsulation) to prolong circulation time.
- Combine with pharmacokinetic enhancers (e.g., CYP450 inhibitors) if hepatic metabolism is rapid.
- Monitor tissue distribution via LC-MS/MS to assess target organ exposure.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid clearance) may limit in vivo activity. Validate by comparing plasma drug levels to effective in vitro concentrations .
- Hypothesis 2 : Tumor microenvironment factors (e.g., stromal interactions) may reduce drug penetration. Use 3D spheroid models or co-cultures with fibroblasts to mimic in vivo conditions.
- Methodology : Integrate PK/PD modeling to correlate exposure and response, adjusting for variables like protein binding and tissue hypoxia .
Q. What experimental strategies can elucidate the non-canonical Hedgehog signaling effects of this compound (e.g., Akt/mTOR pathway inhibition)?
- Pathway analysis : Perform phosphoproteomics or multiplex ELISA to quantify Akt/mTOR pathway proteins (e.g., p-Akt, p-S6K) in treated cells .
- Genetic validation : Use siRNA knockdown of Hhat or Gli-1 to isolate canonical vs. non-canonical effects.
- Functional assays : Assess downstream outcomes like angiogenesis (tube formation assays) or metastasis (invasion chambers) to link pathway inhibition to phenotypic changes.
Q. How can researchers optimize this compound for studies requiring blood-brain barrier (BBB) penetration?
- Structural modifications : Introduce lipophilic groups or reduce hydrogen-bond donors to enhance BBB permeability (predict via computational tools like SwissADME).
- In vivo testing : Administer RU-SKI 43 in orthotopic brain tumor models and quantify brain tissue concentrations using mass spectrometry .
- Comparative analysis : Benchmark against BBB-penetrant inhibitors (e.g., GDC-0449) to identify structural determinants of penetration.
Q. What methodologies are recommended for analyzing dose-dependent effects of this compound on Gli-1 expression?
- Quantitative PCR : Measure Gli-1 mRNA levels across a concentration gradient (1–50 μM).
- Flow cytometry : Use fluorescent reporters (e.g., Gli-1-GFP constructs) to assess single-cell heterogeneity in response.
- Time-lapse imaging : Capture dynamic changes in Gli-1 nuclear translocation post-treatment.
Methodological Best Practices
Q. How should researchers address low solubility or stability of this compound in aqueous buffers?
- Solubility enhancers : Use DMSO (≤0.1% final concentration) or cyclodextrins for in vitro studies.
- Stability testing : Conduct accelerated stability studies (4°C, RT, -20°C) with HPLC monitoring to identify optimal storage conditions .
- Lyophilization : Prepare lyophilized powder for long-term storage, reconstituting in fresh solvent before experiments.
Q. What statistical approaches are critical for validating this compound’s therapeutic window in preclinical models?
- Dose-ranging studies : Calculate LD50 (lethal dose) and ED50 (effective dose) in animal models to establish a safety index.
- Blinded analysis : Ensure randomization and blinding in in vivo studies to reduce bias.
- Meta-analysis : Aggregate data from multiple experiments to assess reproducibility and power calculations.
Q. How can researchers integrate multi-omics data to map this compound’s mechanism beyond Hhat inhibition?
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : Use LC-MS to profile metabolic shifts (e.g., lipid metabolism alterations due to Hhat inhibition).
- Network analysis : Apply tools like STRING or Cytoscape to visualize pathway crosstalk and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
